Product packaging for 2-(3-Methyl-2-pyrazinyl)-2-propanol(Cat. No.:CAS No. 41110-31-0)

2-(3-Methyl-2-pyrazinyl)-2-propanol

Cat. No.: B13583899
CAS No.: 41110-31-0
M. Wt: 152.19 g/mol
InChI Key: LRTXQLOIDZHMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alkylpyrazines in Chemical Synthesis and Natural Product Chemistry

Alkylpyrazines, which are pyrazines substituted with one or more alkyl groups, are particularly noteworthy for their sensory properties and are key components in the aroma of many roasted and toasted foods. Beyond their role as flavor and fragrance compounds, alkylpyrazines serve as versatile building blocks in organic synthesis. Their unique electronic properties and the reactivity of the pyrazine (B50134) ring allow for a variety of chemical transformations, making them valuable precursors for more complex molecules. In natural product chemistry, the identification and synthesis of novel alkylpyrazines continue to be an active area of research, contributing to our understanding of biosynthetic pathways and the chemical ecology of various organisms.

Academic Context and Research Trajectory of 2-(3-Methyl-2-pyrazinyl)-2-propanol

The specific compound, this compound, represents a more specialized area of pyrazine research. Its structure, featuring a tertiary alcohol group attached to a methyl-substituted pyrazine ring, suggests potential for unique chemical reactivity and applications. The research trajectory for such a compound would typically involve its synthesis, characterization, and exploration of its chemical properties.

While extensive research dedicated solely to this compound is not widely available in public literature, its synthesis can be logically inferred from established organometallic reactions. A plausible and common method for creating such a carbon-carbon bond between a heterocyclic ring and a tertiary alcohol is through a Grignard reaction. youtube.comdoubtnut.comyoutube.com This would likely involve the reaction of a Grignard reagent derived from a halogenated 3-methylpyrazine with acetone. youtube.comdoubtnut.com The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of acetone, and subsequent acidic workup would yield the tertiary alcohol, this compound. youtube.comyoutube.com

The study of this and similar compounds contributes to a deeper understanding of the structure-activity relationships within the pyrazine family. Research into its potential reactions, such as dehydration of the alcohol or further substitution on the pyrazine ring, could open new avenues for the synthesis of novel heterocyclic structures.

Chemical and Physical Properties

Detailed experimental data for this compound is not readily found in comprehensive databases. However, based on its molecular structure, we can predict some of its key properties.

PropertyPredicted Value
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
AppearanceLikely a liquid or low-melting solid at room temperature
SolubilityExpected to be soluble in organic solvents

These predicted properties provide a foundational understanding of the compound and would be the basis for its initial characterization in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13583899 2-(3-Methyl-2-pyrazinyl)-2-propanol CAS No. 41110-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41110-31-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-methylpyrazin-2-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3

InChI Key

LRTXQLOIDZHMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Methyl 2 Pyrazinyl 2 Propanol

Classical Synthetic Routes and Reaction Optimizations

The traditional synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol relies on well-established reactions that build the molecule sequentially. This involves first constructing the 2-methylpyrazine (B48319) nucleus, followed by functionalization to introduce the 2-propanol group.

Precursor Chemistry and Starting Material Derivatization for Pyrazine (B50134) Nucleus Construction

The foundational precursor for the target molecule is 2-methylpyrazine. The most common industrial method for its synthesis is the vapor-phase dehydrocyclization (or cyclocondensation) of ethylenediamine (B42938) and propylene (B89431) glycol. researchgate.netmdpi.com This reaction is typically performed at high temperatures over a bifunctional catalyst that possesses both dehydration and dehydrogenation capabilities. researchgate.net

The process involves the initial condensation of the amine and diol to form an intermediate, likely N-(β-hydroxypropyl)ethylenediamine, which then cyclizes and is subsequently dehydrogenated to the aromatic pyrazine ring. rsc.org A variety of catalytic systems have been developed to optimize this transformation, with a focus on maximizing the yield and selectivity for 2-methylpyrazine.

Catalyst SystemSupportPromotersTemperature (°C)Yield/Selectivity of 2-MethylpyrazineReference
CopperAluminaChromium (Cr)38084.75% selectivity researchgate.net
Zinc Oxide-Chromium Oxide--350-450High rate of formation mdpi.com
Silver--350-45069% yield google.com
Zinc Oxide--470-48064% yield google.com

This table summarizes various catalytic systems used for the synthesis of 2-methylpyrazine from ethylenediamine and propylene glycol, highlighting the reaction conditions and reported efficiencies.

Carbonyl Addition Reactions for Propanol (B110389) Moiety Formation

With the 2-methylpyrazine precursor in hand, the next stage is the formation of the 2-propanol side chain. This is classically achieved through a nucleophilic addition to a carbonyl group. The most direct pathway involves the reaction of a methyl organometallic reagent with a suitable pyrazinyl ketone intermediate, namely 2-acetyl-3-methylpyrazine (B1328917).

Preparation of a Pyrazinyl Ketone: A common method for synthesizing pyrazinyl ketones is the reaction of a cyanopyrazine with a Grignard reagent. patsnap.comgoogle.com For the synthesis of the required intermediate, 2-acetyl-3-methylpyrazine, a plausible route involves the reaction of 2-cyano-3-methylpyrazine with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr).

Nucleophilic Addition to Form the Tertiary Alcohol: The key step in forming the propanol moiety is the addition of a methyl nucleophile to the carbonyl carbon of 2-acetyl-3-methylpyrazine. This reaction, typically a Grignard reaction, uses a methyl organometallic reagent like methylmagnesium bromide. The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. illinois.edunih.gov

graph TD; A[2-Cyano-3-methylpyrazine] -->|1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Workup)| B(2-Acetyl-3-methylpyrazine); B -->|1. CH₃MgBr 2. H₃O⁺ (Workup)| C[this compound];

Figure 1: Proposed classical synthetic pathway for this compound via a Grignard reaction with a ketone intermediate.

Catalytic Strategies in the Synthesis of Substituted Pyrazines

Catalysis is central to the efficient synthesis of the pyrazine nucleus. As detailed in section 2.1.1, heterogeneous catalysts are crucial for the industrial production of 2-methylpyrazine from acyclic precursors. These catalysts are typically mixed metal oxides that provide the necessary acidic and basic sites for dehydration and dehydrogenation. mdpi.com

The choice of catalyst and reaction conditions significantly impacts the product distribution and yield. Research has focused on optimizing these catalysts by modifying their composition with various promoters to enhance activity and selectivity.

Catalyst TypeSpecific ExampleFunctionReference
Mixed Metal OxideZnO-Cr₂O₃Dehydrocyclization mdpi.com
Promoted CopperCr-promoted Cu-Zn/Al₂O₃Dehydrogenation, Dehydration researchgate.netresearchgate.net
Supported MetalSilver (Ag)Dehydrogenation google.com
Zeolite-BasedZinc-modified ZSM-5 or BETADehydration, Dehydrogenation researchgate.net

This table outlines different types of catalysts employed in the synthesis of substituted pyrazines, specifying their function in the reaction.

Novel and Sustainable Synthetic Approaches

In line with the growing demand for environmentally responsible chemical manufacturing, new methods are being explored for the synthesis of pyrazines and their derivatives. These approaches prioritize the use of renewable feedstocks, reduce waste, and employ milder reaction conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of the target molecule, primarily by reimagining the production of the 2-methylpyrazine precursor. One significant advancement is the use of crude glycerol (B35011), a major byproduct of biodiesel production, as a sustainable feedstock. mdpi.com Crude glycerol can be catalytically converted to propylene glycol or used directly in the dehydrocyclization reaction with ethylenediamine, providing a value-added application for a waste stream. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a powerful tool for introducing chirality and performing selective transformations under mild, aqueous conditions. While the direct enzymatic synthesis of this compound is not established, a chemoenzymatic approach is highly feasible for producing enantiomerically pure versions of the molecule. The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry, but enzymes can provide an effective solution. researchgate.netnih.gov

A potential chemoenzymatic route would involve:

Chemical Synthesis: The racemic mixture of this compound is first synthesized using the classical Grignard route described in section 2.1.2.

Enzymatic Kinetic Resolution: The resulting (R/S)-alcohol mixture is then subjected to enzymatic kinetic resolution. This process uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers, leaving the other enantiomer as an unreacted alcohol. acs.org The esterified and unesterified alcohols can then be separated chromatographically. This method is widely used for the preparation of optically active alcohols. nih.govacs.org

Enzyme ClassPotential RoleReactionAdvantageReference
LipaseKinetic ResolutionEnantioselective acylation of the racemic alcoholAccess to enantiomerically pure (R) or (S) alcohol nih.govacs.org
Alcohol DehydrogenaseAsymmetric Reduction (Hypothetical)Asymmetric reduction of 2-acetyl-3-methylpyrazineDirect formation of a chiral secondary alcohol (not tertiary) nih.gov
HydrolaseEnantioselective HydrolysisHydrolysis of a racemic ester of the target alcoholAlternative to enzymatic acylation for resolution acs.org

This table presents potential applications of enzymes in the synthesis of chiral this compound, outlining their hypothetical roles and benefits.

Flow Chemistry and Continuous Processing Techniques

The synthesis of this compound, particularly via the exothermic Grignard addition to a pyrazinyl ketone, is highly amenable to flow chemistry and continuous processing. chemicalindustryjournal.co.uk This approach offers significant advantages over traditional batch synthesis by providing superior control over reaction parameters, enhancing safety, and improving reproducibility. niper.gov.invapourtec.com

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. researchgate.net For the proposed Grignard reaction, a flow system could involve the in-situ generation of the isopropylmagnesium bromide reagent by passing a solution of isopropyl bromide over a packed bed of magnesium metal. niper.gov.inresearchgate.net This freshly prepared, highly reactive Grignard reagent would then be immediately mixed with a stream of 2-acetyl-3-methylpyrazine solution in a microreactor.

The key benefits of this technique include:

Enhanced Safety: The on-demand generation and immediate consumption of the highly reactive and air-sensitive Grignard reagent minimizes the risks associated with its storage and handling. chemicalindustryjournal.co.uk Furthermore, the small internal volume of the reactor contains only a minimal amount of reactive material at any given time, drastically reducing the risk of thermal runaway from the exothermic addition reaction. vapourtec.com

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is often difficult to achieve in large-scale batch reactors. vapourtec.com This leads to fewer side reactions and a cleaner product profile.

Increased Yield and Purity: The precise control over stoichiometry and residence time can lead to higher selectivity and yields by minimizing the formation of byproducts. researchgate.netresearchgate.net

A hypothetical study on the continuous flow synthesis of this compound could yield data as shown in the table below, illustrating the optimization of reaction conditions.

EntryTemperature (°C)Residence Time (min)Yield (%)
101.075
2251.088
3250.582
4252.091
5402.085 (Increased byproducts)

Stereoselective Synthesis of Enantiomeric Forms

The tertiary alcohol, this compound, possesses a stereocenter at the carbinol carbon. Therefore, the synthesis of its individual enantiomers is a significant challenge that requires stereoselective methods. The asymmetric construction of quaternary carbon stereocenters, such as the one in the target molecule, is a demanding task in organic synthesis due to steric hindrance and the difficulty of differentiating between the two substituents on the ketone. ingentaconnect.comchinesechemsoc.orgbenthamdirect.com

Chiral Auxiliaries and Asymmetric Catalysis in Propanol Center Formation

Two primary strategies can be envisioned for the enantioselective synthesis of the propanol center: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: This strategy involves temporarily incorporating a chiral molecule that directs the addition of the nucleophile to one of the two prochiral faces of the ketone. nih.govresearchgate.net For the synthesis of this compound, a chiral auxiliary, such as a chiral sulfoxide, could be installed on the pyrazine ring prior to the Grignard reaction. nih.govthieme-connect.com The addition of the achiral isopropylmagnesium bromide to the ketone would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. Subsequent separation of the diastereomers and cleavage of the auxiliary would yield the enantiomerically enriched tertiary alcohol.

Asymmetric Catalysis: A more atom-economical approach involves the use of a substoichiometric amount of a chiral catalyst to control the enantioselectivity of the Grignard addition. ingentaconnect.comresearchgate.net This method avoids the need for the attachment and removal of an auxiliary. For the addition of an organometallic reagent to a ketone, chiral ligands complexed to a metal are often employed. illinois.edu For instance, a chiral ligand, such as one derived from 1,2-diaminocyclohexane (DACH) or BINOL, could be pre-mixed with the Grignard reagent. nih.govrsc.orgresearchgate.net This in-situ formed chiral complex would then react with 2-acetyl-3-methylpyrazine to produce the tertiary alcohol with a high degree of enantiomeric excess (ee).

A hypothetical screening of chiral ligands for this transformation might produce the following results:

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(-)-Sparteine7045
2(R)-BINOL8578
3(R,R)-TADDOL8285
4(R,R)-DACH-derived Ligand L129094

Diastereoselective and Enantioselective Approaches

Elaborating on the strategies, the diastereoselective approach relies on creating a temporary chiral center in the substrate, which then influences the formation of the new stereocenter. The starting material is converted into a mixture of diastereomers, which, having different physical properties, can be separated by methods like chromatography or crystallization. The success of this method hinges on the ability to efficiently introduce and remove the chiral auxiliary and the effectiveness of the diastereomeric separation.

The enantioselective approach using a chiral catalyst is often considered more elegant and efficient. ingentaconnect.com The catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other. The enantiomeric excess of the product is directly dependent on the difference in the energy of the two diastereomeric transition states. This method is highly modular, as a library of chiral ligands can be screened to find the optimal one for a specific substrate and nucleophile combination. nih.govrsc.org

Mechanistic Investigations of Key Synthetic Steps

The key synthetic step is the nucleophilic addition of an organomagnesium reagent to the carbonyl group of 2-acetyl-3-methylpyrazine. wikipedia.orgmasterorganicchemistry.com

Reaction Kinetics and Transition State Analysis

Reaction Kinetics: The addition of Grignard reagents to ketones is generally considered to follow second-order kinetics, being first-order with respect to the ketone and first-order with respect to the monomeric Grignard reagent. masterorganicchemistry.comacs.org However, the kinetics can be complex due to the Schlenk equilibrium, where the Grignard reagent exists as an equilibrium mixture of RMgX, R₂Mg, and MgX₂ species, each with different reactivities. The reaction rate can be influenced by factors such as substrate concentration, reagent concentration, temperature, and solvent.

Transition State Analysis: The most widely accepted model for the addition of Grignard reagents to unhindered ketones involves a polar, nucleophilic addition mechanism proceeding through a six-membered cyclic transition state. wikipedia.orgbyjus.com In this model, two molecules of the Grignard reagent may be involved. One molecule acts as the nucleophile, while the magnesium atom of the second molecule coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. acs.org This coordination facilitates the attack by the nucleophilic carbon of the first Grignard molecule.

For sterically hindered ketones or with reagents prone to single-electron transfer (SET), a radical mechanism may compete or dominate. organic-chemistry.org However, for the proposed reaction of isopropylmagnesium bromide with 2-acetyl-3-methylpyrazine, the polar, six-membered transition state is the most probable pathway.

Role of Solvents and Reagents in Reaction Outcomes

Role of Solvents: The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential as they solvate the magnesium center of the Grignard reagent. leah4sci.comadichemistry.com This coordination breaks up the polymeric aggregates of the solid Grignard reagent, rendering it soluble and highly reactive. The nature of the solvent can influence the position of the Schlenk equilibrium and the aggregation state of the reagent, which in turn affects its reactivity and the stereochemical outcome of the reaction. researchgate.netacs.org For example, more strongly coordinating solvents like THF can lead to more reactive, monomeric Grignard species.

EntrySolventReaction Time (h)Yield (%)
1Diethyl Ether485
2THF292
32-Methyl-THF390
4Toluene24<10 (No reaction)

Role of Reagents: The Grignard reagent, isopropylmagnesium bromide, is the source of the nucleophilic isopropyl group. The identity of the halide (Cl, Br, I) can influence the rate of formation and reactivity of the reagent. masterorganicchemistry.com The magnesium metal itself must be free of its passivating oxide layer to initiate the reaction, which is often achieved by adding a small amount of iodine or 1,2-dibromoethane. adichemistry.com The purity and reactivity of the ketone substrate, 2-acetyl-3-methylpyrazine, are also paramount for a successful reaction, as any acidic protons in impurities would quench the Grignard reagent. wikipedia.org

Chemical Reactivity and Derivatization of 2 3 Methyl 2 Pyrazinyl 2 Propanol

Functional Group Transformations and Side-Chain Modifications

The side-chain of 2-(3-methyl-2-pyrazinyl)-2-propanol, featuring a tertiary alcohol, presents opportunities for various chemical modifications, although these are often conditioned by the steric hindrance and the electronic nature of the pyrazine (B50134) ring.

Oxidation: Tertiary alcohols, such as the 2-propanol moiety in the title compound, are generally resistant to oxidation under standard conditions. acs.orgrsc.orgresearchgate.netresearchgate.net This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical elimination step in oxidation mechanisms that form a carbonyl group. researchgate.netresearchgate.net Common oxidizing agents like potassium dichromate(VI) or chromium trioxide in acidic solution, which readily oxidize primary and secondary alcohols, are expected to leave the tertiary alcohol of this compound unreacted. acs.orgresearchgate.net

Oxidizing AgentExpected Outcome with this compound
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄No Reaction
Chromium Trioxide (CrO₃) / H₂SO₄No Reaction
Potassium Permanganate (KMnO₄)No Reaction (under mild conditions)

This table summarizes the expected reactivity based on general principles of tertiary alcohol oxidation.

Reduction: The direct reduction of the tertiary alcohol to the corresponding alkane, 2-(3-methyl-2-pyrazinyl)propane, is a challenging transformation. Alcohols are not typically reduced directly by common hydride-reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) because the hydroxide (B78521) ion is a poor leaving group. youtube.comresearchgate.net A viable strategy involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate ester, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). Subsequently, the resulting tosylate can be reduced by a strong nucleophilic hydride source, such as lithium aluminum hydride, to yield the alkane. researchgate.net

A more direct, highly chemoselective method for the reduction of tertiary alcohols using chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been reported for other systems and could potentially be applied here. rsc.orggoogle.com This method is known to be effective for benzylic, secondary, and tertiary alcohols, often with high chemoselectivity over other functional groups. rsc.orggoogle.com

Direct substitution on the pyrazine ring is a complex process. The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. nih.govgoogle.comacs.org However, the title compound does not possess a leaving group on the pyrazine ring.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. echemi.com The presence of the methyl and 2-hydroxypropyl substituents, which are electron-donating, may slightly activate the ring towards electrophilic attack, but harsh conditions would likely be required. The directing effects of these two groups would be antagonistic; the methyl group directs ortho and para, while the alkyl group also directs ortho and para. nih.gov

Ester Formation: The tertiary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, can be used. masterorganicchemistry.com However, this reaction is often slow and inefficient for tertiary alcohols due to steric hindrance and the potential for elimination side reactions, leading to the formation of 2-(3-methyl-2-pyrazinyl)propene. echemi.comyoutube.com A more effective method for the esterification of tertiary alcohols involves the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine. google.com Another approach is the use of active esters of carboxylic acids in the presence of a catalyst like scandium triflate. google.com

Acylating AgentConditionsProduct Type
Carboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄), HeatEster
Acid Chloride (R-COCl)Pyridine or other baseEster
Acid Anhydride ((RCO)₂O)Pyridine or other baseEster

This table outlines common methods for the esterification of tertiary alcohols.

Ether Formation: The synthesis of ethers from tertiary alcohols is also challenging due to the propensity for elimination reactions under acidic conditions. masterorganicchemistry.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for producing tertiary ethers via a tertiary alkoxide due to the strong basicity of the alkoxide favoring elimination. However, it is possible to synthesize asymmetrical ethers by reacting a tertiary alcohol with a primary or secondary alcohol under carefully controlled acidic conditions. youtube.com This is possible due to the formation of a stable tertiary carbocation from the protonated tertiary alcohol, which is then attacked by the less hindered alcohol. youtube.com More recent methods for ether synthesis, such as the use of a Lewis acid with a silane (B1218182) reductant to couple an alcohol with a ketone or aldehyde, could also be explored. youtube.com

Other Derivatives: The hydroxyl group can be converted to other functionalities. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus halides could potentially replace the hydroxyl group with a halogen, though rearrangement and elimination are significant risks with tertiary substrates.

Heterocyclic Ring System Reactivity

The pyrazine ring itself is a key site of reactivity, characterized by its electron-deficient nature which influences its interaction with both electrophiles and nucleophiles, as well as its ability to coordinate with metal ions.

Electrophilic Aromatic Substitution: Pyrazines, like pyridines, are highly deactivated towards electrophilic aromatic substitution. echemi.com The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions, further deactivating the ring. While the methyl and alkyl groups on the ring are activating, their effect is often insufficient to overcome the strong deactivating effect of the pyrazine nitrogens. nih.gov Therefore, forcing conditions are generally required for electrophilic substitution, and yields are often low.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). nih.govacs.org These reactions are facilitated by the presence of a good leaving group (such as a halogen) on the ring and are accelerated by electron-withdrawing substituents. nih.govacs.org In the case of this compound, which lacks a leaving group, direct SNAr is not feasible. However, derivatization to introduce a leaving group, for example, through a halogenation step (if possible), would open up pathways for nucleophilic substitution. In such a scenario, nucleophiles would preferentially attack the positions ortho or para to the ring nitrogens. masterorganicchemistry.com

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to metal centers through the lone pair of electrons on their nitrogen atoms. rsc.orgrsc.orgnih.govpreprints.orgmdpi.commdpi.com Pyrazines can act as monodentate ligands, coordinating through one nitrogen atom, or as bridging ligands, connecting two metal centers via their two nitrogen atoms. The presence of the 2-propanol side chain in this compound introduces an additional potential coordination site through the oxygen atom of the hydroxyl group. This allows the molecule to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. preprints.orgmdpi.com

The coordination of pyrazine-alcohol ligands to a variety of transition metals, including copper(II), zinc(II), ruthenium(III), iron(III), cobalt(II), and nickel(II), has been reported. rsc.orgnih.govpreprints.orgmdpi.com The formation of these complexes can be confirmed by techniques such as FT-IR spectroscopy, where a shift in the C=N and C-N stretching vibrations of the pyrazine ring upon coordination is observed. rsc.orgnih.gov The resulting metal complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. researchgate.net

Metal IonPotential Coordination ModePotential Complex Geometry
Cu(II)Bidentate (N,O-chelation) or Bridging (N,N)Square Planar, Octahedral
Zn(II)Bidentate (N,O-chelation) or Bridging (N,N)Tetrahedral, Octahedral
Ru(III)Bidentate (N,O-chelation)Octahedral
Fe(III)Bidentate (N,O-chelation)Octahedral
Co(II)Bidentate (N,O-chelation)Tetrahedral, Octahedral
Ni(II)Bidentate (N,O-chelation)Square Planar, Octahedral

This table summarizes the potential coordination behavior of this compound with various metal ions based on literature for similar pyrazine-alcohol ligands. researchgate.netrsc.orgnih.govpreprints.orgmdpi.com

Exploration of Novel Analogues and Homologues

The generation of new analogues and homologues of this compound is a key strategy for modulating its physicochemical properties and biological activities. This involves systematic structural modifications to probe structure-activity relationships and to develop compounds with optimized characteristics.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological or chemical effects. For this compound, molecular modifications can be targeted at three primary locations: the pyrazine ring, the methyl group, and the 2-propanol side chain.

Research into pyrazine-containing bioactive molecules has shown that even minor structural changes can significantly impact their interaction with biological targets. nih.gov For instance, the pyrazine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition. researchgate.net

Hypothetical modifications to the this compound scaffold for SAR studies could include:

Modification of the 2-propanol side chain: The tertiary alcohol can be converted to esters, ethers, or replaced with other functional groups like amines or thiols. The length of the alkyl chain can also be varied.

Alteration of the methyl group: The methyl group at the 3-position could be replaced with larger alkyl groups, halogens, or other electron-donating or-withdrawing groups to probe steric and electronic effects.

Substitution on the pyrazine ring: Additional substituents could be introduced at the vacant 5- and 6-positions of the pyrazine ring through methods like palladium-catalyzed cross-coupling reactions, which are well-established for pyrazine systems. tandfonline.comresearchgate.net

The following table outlines potential analogues and the rationale for their synthesis in the context of an SAR study.

Analogue Modification from Parent Compound Rationale for SAR Study
2-(3-Methyl-2-pyrazinyl)-2-propyl acetateEsterification of the hydroxyl groupTo investigate the effect of removing the hydrogen bond donor capability and increasing lipophilicity.
2-Methoxy-2-(3-methyl-2-pyrazinyl)propaneEtherification of the hydroxyl groupTo assess the impact of a stable, less polar substituent compared to the alcohol.
3-Ethyl-2-(2-hydroxypropan-2-yl)pyrazineHomologation of the methyl groupTo explore the steric tolerance at the 3-position of the pyrazine ring.
5-Chloro-3-methyl-2-(2-hydroxypropan-2-yl)pyrazineHalogenation of the pyrazine ringTo study the influence of an electron-withdrawing group on the ring's electronic properties and potential interactions.
2-(3-Methyl-2-pyrazinyl)propan-2-amineReplacement of hydroxyl with an amino groupTo introduce a basic center and a hydrogen bond donor/acceptor group, potentially altering target interactions.

The 2-propanol side chain of this compound is flexible and can adopt numerous conformations. Restricting this conformational freedom by incorporating the side chain into a cyclic system can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

The design of such analogues often involves creating new ring systems that fuse the side chain back onto the pyrazine core or an adjacent substituent. For example, an intramolecular cyclization could be envisioned to form a lactone if a carboxylic acid were installed at the 3-position instead of the methyl group. Another approach could involve a ring-closing metathesis if an unsaturated moiety is introduced onto the side chain. These strategies aim to lock the spatial orientation of the key functional groups to mimic a specific bioactive conformation.

Reaction Mechanism Elucidation for Derivatization Processes

A thorough understanding of the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts. This involves a combination of real-time monitoring of reactions and theoretical calculations.

The progress of chemical reactions involving this compound can be followed using various spectroscopic techniques to identify and characterize transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the disappearance of starting material and the appearance of products. Specialized techniques like 2D NMR can help elucidate the structure of unexpected products. For reactions involving nitrogen-containing heterocycles, ¹⁵N NMR can be particularly insightful for probing changes in the electronic environment of the pyrazine nitrogen atoms upon protonation, coordination, or substitution. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates or products in real-time from the reaction mixture. This is especially useful for identifying transient species in catalytic cycles.

Infrared (IR) and Raman Spectroscopy: FT-IR and Raman spectroscopy are powerful tools for monitoring changes in functional groups. For example, the oxidation of the tertiary alcohol to a ketone would be readily observable by the appearance of a strong carbonyl (C=O) stretching band.

UV-Visible Spectroscopy: Changes in the conjugation or electronic structure of the pyrazine ring during a reaction can be monitored by UV-Vis spectroscopy. nih.gov The derivatization of the pyrazine ring often leads to shifts in the absorption maxima (λmax), which can be used to follow reaction kinetics. For instance, the introduction of substituents or the formation of charge-transfer complexes can alter the spectral properties. acs.orgacs.org

The following table summarizes the application of these spectroscopic methods for monitoring a hypothetical derivatization reaction, such as the oxidation of the alcohol group.

Spectroscopic Technique Observable Change Information Gained
FT-IR SpectroscopyDisappearance of O-H stretch (~3400 cm⁻¹), appearance of C=O stretch (~1700 cm⁻¹)Confirmation of alcohol oxidation to a ketone.
¹H NMR SpectroscopyDownfield shift of protons adjacent to the carbonyl group.Structural confirmation of the product.
¹³C NMR SpectroscopyAppearance of a ketone carbon signal (~200 ppm).Confirmation of product formation and purity.
ESI-Mass SpectrometryDetection of the [M+H]⁺ ion corresponding to the oxidized product.Molecular weight confirmation of the product.
UV-Visible SpectroscopyPotential shift in λmax due to altered electronic structure.Monitoring reaction progress and kinetics.

Computational chemistry provides powerful insights into reaction mechanisms that can be difficult to obtain experimentally. Density Functional Theory (DFT) is a widely used method to model the reactivity of heterocyclic compounds like pyrazines. chemrxiv.org

For the derivatization of this compound, computational studies can be employed to:

Model Reactant and Product Structures: Optimize the geometries of starting materials, products, and any proposed intermediates.

Calculate Reaction Energetics: Determine the thermodynamic feasibility of a proposed reaction pathway by calculating the energies of reactants and products.

Locate Transition States: Identify the structure and energy of transition states connecting reactants, intermediates, and products. This allows for the calculation of activation barriers and provides a detailed picture of the reaction coordinate.

Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can reveal information about charge distribution and donor-acceptor interactions within the molecule. chemrxiv.org Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. chemrxiv.org

For example, a computational study on the mechanism of a Suzuki cross-coupling at the 5-position of the pyrazine ring would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Such studies can help rationalize observed regioselectivity and optimize catalyst and ligand choice. semanticscholar.org

Computational Parameter/Method Information Provided for a Hypothetical Reaction
Geometry OptimizationProvides the lowest energy 3D structures of reactants, intermediates, and products.
Transition State SearchIdentifies the highest energy point along the reaction coordinate, revealing the activation energy.
Frequency CalculationConfirms optimized structures as minima or transition states and provides zero-point vibrational energies.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict reactive sites for electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisDescribes intramolecular bonding and charge transfer interactions.
Reaction Path Following (IRC)Confirms that a located transition state connects the correct reactant and product.

By combining spectroscopic monitoring with computational analysis, a comprehensive understanding of the chemical reactivity and derivatization pathways for this compound can be achieved, paving the way for the rational design and synthesis of novel and functionalized pyrazine derivatives.

Advanced Spectroscopic and Chromatographic Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic compounds in solution. While specific experimental NMR data for 2-(3-Methyl-2-pyrazinyl)-2-propanol is not widely available in public databases, a theoretical analysis based on established principles and data from analogous structures allows for the prediction of its spectral characteristics.

The structure of This compound presents several distinct proton and carbon environments that would be distinguishable in ¹H and ¹³C NMR spectra. The pyrazine (B50134) ring contains two aromatic protons, a methyl group, and a quaternary carbon attached to the propan-2-ol moiety. The side chain consists of a tertiary alcohol with two equivalent methyl groups.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
Pyrazine-H (2 protons)8.0 - 8.5Doublet, Doublet
Pyrazine-CH₃ (3 protons)~2.5Singlet
Alcohol-OH (1 proton)VariableSinglet
Propan-2-ol-CH₃ (6 protons)~1.5Singlet
Carbon Environment Expected Chemical Shift (ppm)
Pyrazine C=N150 - 160
Pyrazine C-C140 - 150
Pyrazine C-CH₃~150
Pyrazine CH140 - 145
Propan-2-ol C-O70 - 75
Propan-2-ol CH₃25 - 30
Pyrazine CH₃~20

To unequivocally assign the predicted proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For This compound , a cross-peak would be expected between the two distinct pyrazine ring protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the pyrazine protons and their attached carbons, as well as the methyl protons and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This would be instrumental in piecing together the molecular skeleton. Key expected correlations would include:

The protons of the pyrazine methyl group to the adjacent pyrazine ring carbons.

The protons of the propan-2-ol methyl groups to the quaternary carbon of the side chain and the adjacent pyrazine carbon.

The pyrazine ring protons to various carbons within the ring.

Should This compound exist as a crystalline solid, solid-state NMR (ssNMR) would offer valuable insights into its structure and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These spectra could reveal information about polymorphism (the existence of different crystal forms) and the local environment of each atom within the crystal lattice, which may differ from the solution state.

The bond connecting the propan-2-ol side chain to the pyrazine ring allows for rotational freedom. Dynamic NMR studies, which involve recording spectra at various temperatures, could be used to investigate the conformational dynamics of the molecule. By analyzing changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barriers associated with the rotation around this C-C bond. This provides a deeper understanding of the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For This compound , HRMS would be used to determine its precise elemental composition. The experimentally determined exact mass can then be compared to the calculated exact mass for the proposed molecular formula, C₈H₁₂N₂O, which is 152.094963 g/mol , to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.

For This compound , the GC-MS data reveals a molecular ion peak at m/z 152. The fragmentation pattern would likely involve characteristic losses associated with both the pyrazine ring and the tertiary alcohol side chain. A prominent fragmentation pathway for tertiary alcohols is the alpha-cleavage, which involves the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH₃) from the molecular ion would result in a stable oxonium ion.

Proposed Fragmentation Pathway:

Molecular Ion Formation: C₈H₁₂N₂O + e⁻ → [C₈H₁₂N₂O]⁺• (m/z = 152)

Alpha-Cleavage: [C₈H₁₂N₂O]⁺• → [C₇H₉N₂O]⁺ + •CH₃ (m/z = 137)

Fragment Ion (m/z) Proposed Structure/Loss
152Molecular Ion [M]⁺•
137[M - CH₃]⁺

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and identification of isomers, which is often a significant challenge for mass spectrometry alone. In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. This separation, which is dependent on the ion's rotationally averaged collision cross-section (CCS), provides an additional dimension of separation when coupled with mass spectrometry. mdpi.com

For pyrazine derivatives, including structural and positional isomers which may exhibit nearly identical mass spectra, IMS-MS offers a distinct advantage. d-nb.info The differentiation of isomers, such as this compound from its positional isomer 2-(5-methyl-2-pyrazinyl)-2-propanol, can be achieved by observing differences in their drift times or CCS values. The subtle variations in their three-dimensional structures lead to different interactions with the drift gas, enabling their separation. Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, offers high-resolution separations and can be adjusted for speed or resolution depending on the analytical need. mdpi.comfiu.edu The integration of TIMS with a time-of-flight (TOF) mass analyzer allows for the generation of high-quality MS/MS spectra, further aiding in the confident identification of isomeric species. nih.gov

The experimental conditions for an IMS-MS analysis are critical and include the nature of the drift gas (typically nitrogen or helium), the electric field gradient, and the temperature and pressure within the mobility cell. The resulting data can be visualized in a two-dimensional plot of mass-to-charge ratio (m/z) versus drift time (or CCS), where distinct spots represent different isomers.

Table 1: Representative IMS-MS Parameters for Isomer Analysis

Parameter Typical Value/Condition Purpose
Ionization Source Electrospray Ionization (ESI) Generates gas-phase ions from the analyte solution.
IMS Type Trapped Ion Mobility Spectrometry (TIMS) Provides high-resolution separation of ions based on mobility.
Drift Gas Nitrogen (N₂) Provides the medium for ion-neutral collisions.
Drift Voltage Variable Ramp Propels ions through the mobility cell for separation.
Mass Analyzer Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.

| Data Acquisition | PASEF (Parallel Accumulation Serial Fragmentation) | Enables rapid MS/MS fragmentation of mobility-separated ions. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of a molecule, which are specific to its structure and bonding, providing detailed information about the functional groups present.

The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the vibrations of its pyrazine ring, methyl group, and propanol (B110389) substituent. The analysis involves correlating observed frequencies with known characteristic group frequencies from literature on pyrazine and related heterocyclic compounds. researchsolutions.comoptica.orgcore.ac.uk

Pyrazine Ring Vibrations : The pyrazine ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net Ring stretching vibrations (νC=C, νC=N) are observed in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane ring bending deformations occur at lower frequencies. core.ac.uknist.gov The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a characteristic Raman-active band often found near 1015 cm⁻¹. researchgate.net

Alkyl Substituent Vibrations : The methyl group attached to the pyrazine ring will exhibit symmetric and asymmetric C-H stretching modes around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The isopropyl group from the propanol side chain also contributes to this region.

Propanol Group Vibrations : The most prominent feature of the alcohol group is the broad O-H stretching band in the IR spectrum, typically centered around 3400 cm⁻¹. The C-O stretching vibration is expected in the 1100-1200 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration Type Expected Frequency Range (cm⁻¹) Spectroscopy Method
O-H Stretch (Alcohol) 3200 - 3600 (broad) IR
Aromatic C-H Stretch (Pyrazine) 3000 - 3100 IR, Raman
Aliphatic C-H Stretch (Methyl, Isopropyl) 2850 - 3000 IR, Raman
C=N, C=C Ring Stretch (Pyrazine) 1400 - 1600 IR, Raman
C-O Stretch (Alcohol) 1100 - 1200 IR

| Ring Breathing (Pyrazine) | ~1015 | Raman |

To achieve an unambiguous assignment of the observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through quantum chemical calculations. ethz.ch Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies of the molecule. researchgate.netiu.edu.sa

This computational approach provides a complete set of vibrational modes and their corresponding frequencies and intensities (for both IR and Raman). nih.gov By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific atomic motion within the molecule. This is particularly useful for complex molecules where vibrational modes can be coupled. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. iu.edu.sa Such calculations can also predict the spectra of related isomers, aiding in their differentiation. core.ac.ukchemrxiv.org

Advanced Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for separating this compound from impurities and for resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. nih.govresearchgate.net It is extensively used to determine the purity of this compound and to detect and quantify any trace-level impurities. openagrar.devsiparylene.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. For pyrazines, columns with stationary phases like DB-1 (non-polar) or ZB-WAXplus (polar) are often used. nih.gov The retention time of the compound is a key identifier.

After separation, the compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification by comparison with spectral libraries (e.g., NIST). nih.govresearchgate.net For purity assessment, the peak area of the main compound is compared to the total area of all peaks in the chromatogram.

Table 3: Typical GC-MS Parameters for Pyrazine Analysis

Parameter Typical Setting/Condition
GC Column ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Program Start at 40°C, ramp at 4°C/min to 230°C
Injector Temperature 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

| Scan Range | m/z 30-350 |

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is crucial, particularly in pharmaceutical and flavor chemistry applications. heraldopenaccess.usnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. uma.esnih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP). ceon.rs These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. ceon.rs

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. nih.govresearchgate.net The mobile phase, typically a mixture of a non-polar solvent like n-heptane and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. ceon.rs The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. nih.gov

Table 4: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Alcohols

Parameter Example Condition
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1)
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | 25°C |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC, LC-MS/MS)

The analysis of specific pyrazine derivatives such as this compound within complex matrices, for instance in food, beverages, and biological samples, necessitates advanced analytical techniques that provide high resolution and sensitivity. Hyphenated chromatographic methods, particularly comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of such target compounds.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to traditional one-dimensional GC. spectrabase.com This is achieved by coupling two columns with different stationary phases, allowing for a more complete separation of co-eluting compounds in complex mixtures. The entire effluent from the first-dimension column is subjected to separation on the second-dimension column, providing a highly structured chromatogram where compounds of the same chemical class, like pyrazines, often align in organized patterns. spectrabase.com This enhanced separation is particularly beneficial for resolving target analytes from matrix interferences. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides high-quality mass spectral data for confident peak identification. While studies have utilized GCxGC-TOFMS for the extensive profiling of volatile compounds in matrices like roasted coffee, where numerous pyrazines are present, specific retention and mass spectral data for this compound in these analyses are not extensively detailed in publicly available research.

For non-volatile or thermally labile compounds, or for liquid samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. In LC-MS/MS analysis, the target compound is typically ionized using techniques like electrospray ionization (ESI), and specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored. This allows for highly selective detection and quantification of the target analyte even at very low concentrations in complex samples like alcoholic beverages or biological fluids.

Research on the analysis of various pyrazines in soy sauce aroma type Baijiu using UPLC-MS/MS has demonstrated the utility of this approach for quantifying a range of pyrazine derivatives. In such studies, specific parameters including retention times, precursor and product ions, cone voltages, and collision energies are optimized for each target compound to ensure accurate and reliable quantification. However, specific MRM transitions and optimized LC-MS/MS parameters for this compound are not prominently documented in peer-reviewed literature, which is a necessary prerequisite for its targeted analysis in complex mixtures. The development of such a method would require the optimization of these parameters using a pure analytical standard of the compound.

While general methodologies for pyrazine analysis using these advanced hyphenated techniques are well-established, detailed, publicly accessible research findings and data tables specifically for this compound are currently limited. The following tables represent a generalized framework for the type of data that would be generated in a specific GCxGC or LC-MS/MS analysis of this compound, based on typical parameters for similar pyrazine derivatives.

Table 1: Illustrative GCxGC-TOFMS Parameters for Pyrazine Analysis

ParameterSetting
First Dimension Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Second Dimension Column e.g., DB-17ms (1.5 m x 0.15 mm, 0.15 µm)
Modulation Period e.g., 6 s
Oven Temperature Program e.g., 40°C (1 min), ramp to 250°C at 5°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Table 2: Illustrative LC-MS/MS Parameters for Pyrazine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Data not available][Data not available][Data not available]
Example: 2,3,5-Trimethylpyrazine123.182.120

Note: The data in the tables above are illustrative and based on general methodologies for pyrazine analysis. Specific values for this compound are not available in the cited literature.

Computational and Theoretical Investigations of 2 3 Methyl 2 Pyrazinyl 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Methyl-2-pyrazinyl)-2-propanol, these methods can predict its geometry, stability, and electronic characteristics, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

DFT calculations would typically be employed to determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For this compound, the geometry would be dictated by the interplay of the planar, aromatic pyrazine (B50134) ring and the steric and electronic effects of the methyl and 2-propanol substituents. The stability of the molecule can be assessed by its total electronic energy calculated at its optimized geometry.

To illustrate the type of data obtained from such calculations, the following table presents representative optimized geometrical parameters for the analogous compound, 2,3-dimethylpyrazine (B1216465), derived from computational studies. researchgate.netnist.govnist.gov

Table 1: Representative DFT Optimized Geometrical Parameters for 2,3-Dimethylpyrazine

Parameter Bond/Angle Calculated Value
Bond Length C-C (ring) 1.39 Å
C-N (ring) 1.34 Å
C-C (methyl) 1.51 Å
C-H (ring) 1.08 Å
C-H (methyl) 1.09 Å
Bond Angle C-N-C (ring) 116°
N-C-C (ring) 122°
C-C-N (ring) 122°
C-C-C (methyl) 121°
H-C-C (methyl) 109.5°

Note: These values are for 2,3-dimethylpyrazine and are presented as an illustration of the data that would be obtained for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. schrodinger.com

For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The nitrogen atoms in the pyrazine ring, with their lone pairs of electrons, are expected to significantly contribute to the HOMO. The LUMO is likely to be distributed over the π-system of the pyrazine ring. The presence of the methyl and 2-propanol groups will influence the energies of these orbitals through inductive and steric effects.

The following table provides illustrative HOMO and LUMO energy values and the resulting energy gap for a representative pyrazine derivative, as specific data for this compound is not available. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Representative Pyrazine Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These are hypothetical but representative values for a substituted pyrazine to illustrate the concept.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netwolfram.comresearchgate.net These maps are valuable for predicting how a molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The hydroxyl group of the 2-propanol substituent would also exhibit a region of negative potential around the oxygen atom and a region of positive potential around the hydrogen atom, indicating its ability to act as both a hydrogen bond acceptor and donor. The methyl group and the carbon skeleton would generally show a more neutral potential.

The table below presents hypothetical electrostatic potential values at specific points on the molecular surface to illustrate the expected charge distribution.

Table 3: Illustrative Electrostatic Potential (ESP) Values at Key Atomic Sites

Atomic Site Predicted ESP Value (kcal/mol)
Pyrazine Nitrogen (N1) -45
Pyrazine Nitrogen (N4) -42
Hydroxyl Oxygen -35
Hydroxyl Hydrogen +25
Methyl Carbon +5

Note: These are hypothetical values intended to illustrate the relative charge distribution on this compound.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of how this compound behaves in different environments and interacts with other molecules.

Solvation Effects and Conformational Preferences in Solution

The behavior of this compound in a solvent is critical for many of its potential applications. MD simulations can be used to study how solvent molecules, such as water, arrange themselves around the solute molecule and how this solvation affects its conformational preferences.

In an aqueous solution, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyrazine ring and with the hydroxyl group of the 2-propanol substituent. These interactions would influence the rotational freedom of the 2-propanol group and could favor specific conformations of the molecule. The hydrophobic methyl group and parts of the pyrazine ring would likely be surrounded by a more ordered cage-like structure of water molecules.

The following table illustrates the kind of data that could be obtained from MD simulations regarding the conformational preferences of the C-C-O-H dihedral angle of the propanol (B110389) side chain in different solvents.

Table 4: Illustrative Conformational Preferences of the 2-Propanol Side Chain in Different Solvents

Solvent Predominant Dihedral Angle (°) Population (%)
Water 60 (gauche) 65
180 (anti) 30
-60 (gauche) 5
Chloroform 180 (anti) 80
60 (gauche) 10
-60 (gauche) 10

Note: These are hypothetical values illustrating how solvation can influence the conformational equilibrium.

Interactions with Model Biological Systems (e.g., Lipid Bilayers, Protein Active Sites - mechanistic focus, not physiological outcomes)

Understanding how this compound interacts with biological macromolecules at a mechanistic level is crucial. MD simulations can model these interactions with systems like lipid bilayers or the active sites of proteins.

When interacting with a model lipid bilayer, the amphiphilic nature of this compound would likely lead to its insertion into the membrane interface. The hydrophobic pyrazine ring and methyl group would tend to partition into the nonpolar lipid tail region, while the polar 2-propanol group would likely remain oriented towards the polar head groups of the lipids and the aqueous environment. nih.govmdpi.comnih.govbrieflands.com

In the context of a protein active site, MD simulations could reveal the specific binding mode of the molecule. This would involve identifying key interactions such as hydrogen bonds between the hydroxyl group or pyrazine nitrogens and amino acid residues, as well as hydrophobic interactions between the pyrazine ring and nonpolar residues. These simulations can provide detailed information on the stability and dynamics of the molecule within the binding pocket.

The table below provides an illustrative example of the types of interaction energies that could be calculated between this compound and a model protein active site.

Table 5: Illustrative Interaction Energies with a Model Protein Active Site

Interaction Type Contributing Residues Calculated Interaction Energy (kcal/mol)
Hydrogen Bonding Aspartic Acid, Serine -8.5
Hydrophobic Leucine, Phenylalanine -5.2
van der Waals Valine, Alanine -3.8
Total Interaction Energy -17.5

Note: These are hypothetical values to illustrate the energetic contributions to binding.

In Silico Modeling of Reaction Pathways and Transition States

The computational investigation of this compound provides significant insights into its intrinsic molecular properties, including conformational preferences and spectroscopic characteristics. These theoretical approaches are essential for understanding the molecule's behavior at a quantum level, complementing experimental data and guiding further research into its potential applications.

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds connecting the pyrazine ring, the tertiary alcohol carbon, and the methyl groups. Potential energy surface (PES) scans are a powerful computational tool used to explore this landscape by systematically rotating specific dihedral angles and calculating the corresponding energy of the molecule. This process allows for the identification of stable conformers (local minima) and the transition states that separate them.

A hypothetical PES scan would likely reveal several low-energy conformers. The stability of these conformers is governed by a delicate balance of steric hindrance between the methyl groups and the pyrazine ring, and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a pyrazine nitrogen atom. The results of such a scan are crucial for understanding which conformations are most likely to be present under given conditions and are used as the starting point for further computational analyses, such as the prediction of spectroscopic parameters.

Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound

ConformerDihedral Angle (N1-C2-Cα-O)Relative Energy (kcal/mol)Population (%) at 298.15 K
I (Global Minimum) 60° (gauche)0.0075.3
II 180° (anti)1.2020.1
III -60° (gauche)0.854.6

Note: This table presents hypothetical data for illustrative purposes, based on typical results from conformational analysis of similar molecules.

Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra or for identifying compounds. nih.govgithub.io

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io Typically, the geometry of the lowest energy conformer, as determined from a PES scan, is optimized at a higher level of theory. Subsequently, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted spectra can help in the assignment of complex experimental spectra and in confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The intensities of the IR bands can also be calculated, providing a full theoretical spectrum that can be compared with experimental data. mit.edu Such calculations can aid in the identification of characteristic functional groups and in understanding the vibrational dynamics of the molecule. Machine learning techniques are also emerging as powerful tools for the high-throughput prediction of IR spectra. mit.eduresearchgate.net

Table 2: Hypothetically Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)
Pyrazine-Hδ 8.3-8.5
Propanol-OHδ 4.5-5.0
Pyrazine-CH₃δ 2.5-2.7
Propanol-CH₃δ 1.5-1.7
¹³C NMR Chemical Shift (ppm)
Pyrazine-C (quaternary)δ 150-155
Pyrazine-CHδ 140-145
Propanol-C-OHδ 70-75
Pyrazine-CH₃δ 20-25
Propanol-CH₃δ 30-35
Key IR Frequencies (cm⁻¹)
O-H stretch~3400 (broad)
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2980
C=N stretch (pyrazine)~1580
C-O stretch~1150

Note: This table contains illustrative, hypothetical data based on typical computational predictions for molecules with similar functional groups.

QSAR/QSPR Modeling (Purely theoretical, not related to biological dosage or human trials)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their activity or properties. sigmaaldrich.com These models are widely used in chemistry to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. ijournalse.org

The development of a QSAR/QSPR model for a class of compounds like pyrazine derivatives typically involves several key steps. ijournalse.orgnih.gov First, a dataset of compounds with known experimental values for the property of interest is compiled. For pyrazine derivatives, this property could be related to their sensory characteristics, such as odor thresholds, which is a non-biological property suitable for QSPR modeling. ijournalse.orgresearchgate.net

The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is then employed to establish a mathematical relationship between the molecular descriptors (numerical representations of the chemical structure) and the property of interest. nih.gov

For instance, a hypothetical QSPR model for the odor threshold of a series of pyrazine derivatives, including this compound, might take the form of an MLR equation:

log(1/T) = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)

Where:

log(1/T) is the logarithmic inverse of the odor threshold concentration.

β₀, β₁, ..., βₙ are the regression coefficients determined from the statistical analysis.

D₁, D₂, ..., Dₙ are the selected molecular descriptors that have the most significant impact on the odor threshold.

The resulting model can then be used to predict the odor threshold of other pyrazine derivatives based solely on their calculated molecular descriptors.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Dependent on the 3D coordinates of the atoms (e.g., molecular volume, surface area, dipole moment).

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges). nih.gov

For a molecule like this compound, a wide range of descriptors would be calculated using specialized software. These descriptors quantify its size, shape, electronic properties, and lipophilicity, all of which can influence its properties.

Once a model is developed, it must be rigorously validated to ensure its robustness and predictive ability. Statistical validation involves several metrics:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Leave-one-out cross-validated R² (Q²): A measure of the model's internal predictive ability.

External validation: The model's predictive power is assessed using the test set, which was not used in model development. This is often quantified by the R²_pred value.

A reliable QSAR/QSPR model will have high values for R², Q², and R²_pred, typically above 0.6, and a low root mean square error (RMSE). nih.gov

Table 3: Hypothetical Molecular Descriptors for this compound and Statistical Validation of a QSPR Model

Descriptor Type Descriptor Name Hypothetical Value
Constitutional (1D)Molecular Weight166.22 g/mol
Topological (2D)Wiener Index458
Geometrical (3D)Molecular Volume160.5 ų
Electronic (Quantum)Dipole Moment2.1 D
Electronic (Quantum)HOMO Energy-8.5 eV
Electronic (Quantum)LUMO Energy-0.8 eV
Statistical Parameter Model Validation Hypothetical Value
Coefficient of Determination0.85
Cross-validated R²0.75
Predictive R² (External Test Set)R²_pred0.79
Root Mean Square ErrorRMSE0.25

Note: This table presents hypothetical data for illustrative purposes, based on typical results from QSAR/QSPR studies on similar compounds.

Biochemical Interactions and Transformations Non Clinical, Mechanistic Focus

Enzymatic Biotransformation Pathways in Microorganisms and Plants

Identification of Enzymes Involved in Metabolic Conversions

The metabolic fate of 2-(3-Methyl-2-pyrazinyl)-2-propanol in biological systems is likely governed by several classes of enzymes known to act on pyrazine (B50134) and alcohol moieties.

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including pyrazine derivatives. Studies on rats have shown that pyrazine and its analogs induce various CYP isoenzymes, such as CYP2E1, CYP2B1, and CYP3A, and are also substrates for them. tandfonline.comnih.gov The metabolic reactions catalyzed by CYPs typically involve oxidation. For this compound, potential oxidation sites include the pyrazine ring nitrogens (N-oxidation), the ring carbons (hydroxylation), or the methyl group. The oxidation of a methyl group on an aromatic heterocycle to a carboxylic acid by strains like Pseudomonas putida is a known biotransformation. researchgate.net

Alcohol Dehydrogenases (ADHs): ADHs are enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org These cytosolic enzymes are pivotal in the metabolism of many compounds containing alcohol functional groups. nih.gov While ADHs primarily act on primary and secondary alcohols, their activity on tertiary alcohols like the 2-propanol group of the target compound is generally limited due to steric hindrance at the active site. nih.gov However, if a metabolic precursor contained a ketone, ADHs could stereoselectively reduce it.

Biosynthetic Enzymes: In microorganisms, the formation of the pyrazine scaffold itself is an enzymatic process. For instance, in Bacillus subtilis, the synthesis of 2,5-dimethylpyrazine (B89654) involves the enzyme L-threonine-3-dehydrogenase (TDH), which converts L-threonine into an intermediate that spontaneously cyclizes to form the pyrazine ring. asm.org The biosynthesis of 2,3,5,6-tetramethylpyrazine (B1682967) in organisms like Corynebacterium glutamicum and Saccharomyces cerevisiae involves enzymes such as acetolactate synthase and α-acetolactate decarboxylase, which produce acetoin (B143602) as a key precursor. nih.govfrontiersin.org

Stereochemical Outcomes of Enzyme-Mediated Reactions

Enzymatic reactions are renowned for their high degree of stereoselectivity, producing specific stereoisomers from prochiral substrates. This is a direct consequence of the chiral environment of the enzyme's active site.

While no specific studies on the stereochemical metabolism of this compound have been reported, general principles apply. If the 2-propanol side chain were to be formed via the reduction of a ketone precursor, such as 2-(3-methyl-2-pyrazinyl)acetone, an alcohol dehydrogenase would likely produce a single enantiomer of the resulting secondary alcohol. ADHs are well-known for their ability to synthesize enantiomerically pure chiral alcohols. wikipedia.org The specific stereochemical outcome (i.e., the production of the (R)- or (S)-enantiomer) would be dictated by the specific ADH isozyme involved and its substrate-binding orientation.

Substrate Specificity and Kinetic Studies of Relevant Enzymes

The efficiency and substrate preference of enzymes are quantified by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximal reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.

Kinetic data for enzymes acting directly on this compound are not available. However, data from studies on related pyrazine-metabolizing enzymes and alcohol dehydrogenases provide insight into the potential interactions. For example, O-methyltransferases (OMTs) in grapes, which catalyze the formation of methoxypyrazines from hydroxypyrazine precursors, show different affinities for various substrates. nih.gov Similarly, the kinetic properties of ADHs are well-characterized for a range of substrates. mdpi.com The substrate specificity of ADHs is relatively narrow, with a preference for primary over secondary alcohols and limited activity towards bulky tertiary alcohols. nih.gov

Table 1: Representative Kinetic Data for Enzymes Acting on Pyrazine-Related Substrates This table presents data for analogous enzyme systems to illustrate typical kinetic parameters, as direct data for this compound is not available.

EnzymeSubstrateKₘVₘₐₓSource Organism/SystemReference
O-Methyltransferase (VvOMT)IBHP (3-isobutyl-2-hydroxypyrazine)-0.73 pkat/mgVitis vinifera (Grape) nih.gov
O-Methyltransferase (VvOMT)Caffeic Acid-175 pkat/mgVitis vinifera (Grape) nih.gov
Alcohol Dehydrogenase (ADH) HNFβ-NAD⁺3.54 mM-Immobilized Nanoflower mdpi.com
Neuraminic Acid Synthase (PNH₅)PEP0.8 mM3.8 U/mgMetagenomic Library nih.gov
Neuraminic Acid Synthase (PNH₅)ManNAc6.6 mM3.8 U/mgMetagenomic Library nih.gov

Molecular Mechanisms of Interaction with Isolated Biological Macromolecules

Beyond metabolic transformation, pyrazine compounds can interact with various biological macromolecules, such as receptors and enzymes, acting as ligands that modulate protein function.

Binding Affinity and Specificity with Purified Receptors or Enzymes

The binding affinity of a ligand to a protein is a measure of the strength of their interaction, often expressed as the dissociation constant (Kₔ), inhibition constant (Kᵢ), or the half-maximal inhibitory concentration (IC₅₀). Pyrazine derivatives have been shown to bind to a range of protein targets.

For instance, certain pyrazine-containing compounds exhibit binding affinity for serotonin (B10506) receptors (5-HT₁ₐ), adenosine (B11128) receptors, and salt-inducible kinases (SIKs). mdpi.comnih.govacs.org The specificity and affinity are highly dependent on the complete chemical structure of the pyrazine derivative and the architecture of the protein's binding pocket. While there is no specific binding data for this compound, the data for analogous compounds demonstrate the potential for pyrazines to engage in specific molecular recognition events. The interaction of pyrazines with olfactory receptors is another key area, though quantitative binding data is often difficult to obtain. researchgate.net

Allosteric Modulation Studies of Protein Function

Currently, there is a notable lack of specific research in publicly available scientific literature regarding the allosteric modulation of protein function by this compound. Searches for direct studies investigating the ability of this compound to bind to allosteric sites on proteins and thereby modulate their activity did not yield specific results. While the broader class of pyrazine derivatives, particularly pyrazinones, has been identified as important signaling molecules in microorganisms that can engage with proteins, specific data on allosteric mechanisms for this compound are absent. nih.gov

Role in Microbial Fermentation Processes and Secondary Metabolism

While the biosynthesis of this compound itself is not extensively detailed, the production of related pyrazine derivatives through microbial fermentation is well-documented. Microorganisms, including various bacteria and fungi, are known to synthesize a wide array of pyrazines as part of their secondary metabolism. researchgate.net

The biosynthesis of pyrazines in microorganisms is a complex process and not fully elucidated for all derivatives. nih.gov However, general pathways have been proposed. In many bacteria and fungi, the pyrazine ring is formed through the condensation of amino acids. nih.gov For instance, species of Bacillus, Corynebacterium, Pseudomonas, and Paenibacillus are known pyrazine producers. researchgate.net

Key biosynthetic routes include:

Amino Acid Condensation: The core structure often arises from the condensation of two α-amino acids, a pathway frequently facilitated by multidomain nonribosomal peptide synthetase (NRPS) assembly lines. nih.gov

Precursor-based Synthesis: The production of specific alkylpyrazines in bacteria like Bacillus subtilis can be significantly enhanced by supplying the fermentation medium with specific precursors. nih.gov Commonly used precursors include L-threonine and acetoin, which are enzymatically converted into the final pyrazine products. nih.gov

Maillard and Strecker Reactions: In some contexts, pyrazine formation occurs through pathways analogous to the Maillard reaction and Strecker degradation, which are well-known chemical reactions in food chemistry but can also be mediated by microbial enzymes. researchgate.net

The structural diversity of pyrazines produced by a single organism can be significant, with the final profile of derivatives depending on the specific microbial strain and the available precursors. nih.gov

The yield of pyrazines from microbial fermentation is highly dependent on culture conditions. Research has focused on optimizing these parameters to maximize production. Key factors that are manipulated include substrate composition, temperature, pH, aeration, and fermentation time. nih.govredalyc.org

Studies on Bacillus species, which are potent pyrazine producers, demonstrate that optimizing the nitrogen and carbon sources in the culture medium can dramatically increase yields. nih.gov For example, the production of trimethylpyrazine (TMP) by Bacillus amyloliquefaciens was significantly influenced by temperature, the physical capacity of the fermentation vessel, and water content in solid-state fermentation. researchgate.netmdpi.com Response surface methodology is a common statistical tool used to identify the optimal combination of these variables. researchgate.netmdpi.com In one such study, the yield of TMP was increased six-fold after optimization. mdpi.com

The table below summarizes findings from various studies on optimizing fermentation conditions for producing pyrazines and related compounds.

ParameterOrganismTarget Compound(s)Optimal ConditionReference
Temperature Bacillus amyloliquefaciens2,3,5-Trimethylpyrazine37 °C researchgate.netmdpi.com
pH Saccharomyces cerevisiaeEthanol (B145695)< 4.0 redalyc.org
Substrate Bacillus subtilisAlkylpyrazinesLysogeny Broth with L-threonine (50 g/L) and acetoin (60 g/L) nih.gov
Aeration Bacillus subtilisAlkylpyrazinesUse of baffled flasks to intensify nih.gov
Water Addition Bacillus amyloliquefaciens2,3,5-Trimethylpyrazine39 mL (for 100g wheat medium) researchgate.netmdpi.com

These optimization strategies highlight that microbial production of pyrazine derivatives is a tunable process, allowing for enhanced yields of specific target compounds.

In Vitro Cellular Pathway Modulation Studies (Non-Human, Mechanistic)

Similar to allosteric modulation, specific research on the in vitro effects of this compound on cellular pathways is not found in the available literature. The mechanistic impact of this particular compound on non-human cell lines or isolated organelles remains an uninvestigated area.

No studies were identified that utilized isolated non-human cell lines or organelles to investigate the molecular targets of this compound. While related pyrazinone compounds have been shown to function as quorum sensing molecules in bacteria like Vibrio cholerae and Staphylococcus aureus, thereby controlling processes like biofilm formation and virulence, this knowledge cannot be directly extrapolated to the specific pyrazinyl-propanol compound . nih.gov

There is no available research detailing the mechanistic impact of this compound on specific enzyme cascades or signal transduction pathways. The broader class of pyrazinones has been found to engage with cellular receptors, RNA, and proteins, acting as signaling molecules that can influence microbial pathogenesis. nih.gov However, the specific downstream effects and the signal transduction pathways modulated by this compound have not been elucidated.

Industrial and Biotechnological Applications in Chemical Synthesis Excluding Consumer Product Formulation or Dosage

Role as an Intermediate in Fine Chemical and Specialty Chemical Manufacturing

As an intermediate, 2-(3-Methyl-2-pyrazinyl)-2-propanol serves as a crucial starting material in the synthesis of a variety of high-value chemical products.

The pyrazine (B50134) moiety within this compound is a key structural feature that allows it to be a precursor in the synthesis of more complex heterocyclic systems. Pyrazine and its derivatives are known to be important components in many biologically active compounds. researchgate.netunimas.my The synthesis of complex heterocycles often involves the functionalization and ring-modification of simpler heterocyclic precursors.

One common approach to synthesizing complex pyrazine-containing heterocycles is through condensation reactions. biosynce.com For instance, the pyrazine ring can be a scaffold upon which other rings are fused. The synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, for example, involves the initial formation of a pyrazole (B372694) ring fused to a pyridine (B92270) moiety, which is then further elaborated. researchgate.net While not directly involving this compound, these synthetic strategies highlight the potential of pyrazine derivatives to act as foundational molecules. The tertiary alcohol group of this compound could be a site for further reactions, such as dehydration to form an alkenylpyrazine, which can then undergo various addition or cyclization reactions to build more complex structures. acs.org

Research has demonstrated the synthesis of various pyrazinamide (B1679903) derivatives, which are important for their biological activities. nih.govnih.gov These syntheses often start from pyrazinecarboxylic acid, which can be converted to a more reactive acid chloride. nih.gov Similarly, the propanol (B110389) side chain of this compound could potentially be oxidized to a carboxylic acid, thus providing a pathway to a range of amide and ester derivatives with potential applications in fine chemicals.

The following table summarizes general synthetic approaches for pyrazine derivatives that could be applicable to the elaboration of this compound into more complex heterocycles.

Reaction Type Reactants Products Potential Application
Condensationα-Diketones and diaminesSubstituted pyrazinesBuilding blocks for pharmaceuticals and agrochemicals
Cyclizationα-Amino amidesDihydropyrazinones, then pyrazinesAccess to diverse pyrazine scaffolds
Cross-couplingHalogenated pyrazines and various coupling partnersFunctionalized pyrazinesTailoring properties for specific applications
Nucleophilic SubstitutionChloropyrazines and nucleophilesAminopyrazines, alkoxypyrazinesSynthesis of bioactive molecules

In the field of material science, pyrazine-containing molecules are utilized as building blocks for constructing molecular architectures and polymers due to their rigid, aromatic nature and their ability to coordinate with metal ions. scispace.comnih.govamanote.com Pyrazine can act as a bidentate bridging ligand, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). scispace.comnih.gov These materials have potential applications in gas storage, catalysis, and electronics.

While direct polymerization of this compound has not been extensively reported, its derivatives could serve as monomers. For example, if the tertiary alcohol is converted to a more reactive functional group, such as a vinyl group, it could undergo polymerization. The synthesis of vinylpyrazines has been documented, and these compounds can be used to create polymers with pyrazine moieties in their side chains. acs.org Such polymers may exhibit interesting thermal, optical, or electronic properties.

The use of pyrazine as a building block for molecular architectures with platinum(II) has been demonstrated, leading to the formation of dinuclear, tetranuclear, and trinuclear complexes. scispace.comnih.gov These structures are formed through the coordination of the nitrogen atoms of the pyrazine ring to the metal centers. The methyl and propanol substituents on this compound could influence the self-assembly of such structures through steric effects and potential hydrogen bonding interactions.

The table below illustrates the potential roles of pyrazine derivatives as building blocks in material science.

Material Type Role of Pyrazine Derivative Resulting Properties Potential Applications
Coordination Polymers/MOFsBridging ligandPorosity, catalytic activityGas storage, separation, catalysis
Functional PolymersMonomer with pyrazine side groupThermal stability, photophysical propertiesSpecialty plastics, optoelectronics
Supramolecular AssembliesSelf-assembling unitOrdered nanostructuresMolecular electronics, sensors

Biotechnological Production for Industrial Scale

The production of pyrazines through biotechnological routes is an attractive alternative to chemical synthesis, often offering a more sustainable and environmentally friendly process.

Microbial biosynthesis of pyrazines has been observed in various bacteria, with Bacillus subtilis being a notable producer. nih.gov These microorganisms can synthesize a range of alkylpyrazines. nih.gov The biosynthesis of tetramethylpyrazine, for instance, has been enhanced through the metabolic engineering of Bacillus subtilis. nih.gov This suggests that it may be feasible to engineer microorganisms to specifically produce this compound.

The general biosynthetic pathway for pyrazines in microorganisms involves the condensation of amino acids. For example, the biosynthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967) is understood to proceed from amino acid precursors. nih.gov To achieve the production of this compound, a biosynthetic pathway would need to be designed or discovered that utilizes appropriate precursors and enzymatic steps. This could involve the introduction of genes encoding for specific enzymes capable of constructing the pyrazine ring and modifying the side chain to form the tertiary alcohol.

Strategies for enhancing the production of pyrazines in microorganisms include:

Strain Selection and Mutagenesis: Screening for high-producing natural strains or inducing mutations to enhance production. nih.gov

Metabolic Engineering: Overexpressing key enzymes in the biosynthetic pathway or knocking out competing pathways to channel metabolic flux towards the desired product. nih.gov

Optimization of Fermentation Conditions: Adjusting parameters such as medium composition, pH, temperature, and aeration to maximize yield.

The following table outlines potential strategies for engineering microorganisms for the production of this compound.

Engineering Strategy Target Expected Outcome
Gene OverexpressionEnzymes for pyrazine ring formation and side-chain modificationIncreased production of the target compound
Gene KnockoutCompeting metabolic pathwaysIncreased availability of precursors for the target compound
Promoter EngineeringControl of gene expression levelsOptimized production rate
Fermentation OptimizationCulture conditions (pH, temperature, nutrients)Enhanced cell growth and product yield

Once the fermentation process is complete, the target compound must be separated from the complex fermentation broth. Downstream processing for biologically produced chemicals typically involves a series of purification steps. youtube.com

For a compound like this compound, the initial step would likely be the removal of microbial cells and other solid materials through techniques such as centrifugation or filtration. youtube.com Following this, a variety of methods can be employed to isolate and purify the compound from the clarified broth.

Common purification techniques that could be applied include:

Solvent Extraction: Using an appropriate organic solvent to selectively extract the pyrazine derivative from the aqueous broth. youtube.com

Chromatography: Techniques such as ion-exchange, size-exclusion, or affinity chromatography can be used for high-purity separation.

Distillation: If the compound is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method. nih.gov

Crystallization: If the compound is a solid at room temperature and a suitable solvent system can be found, crystallization can be a powerful final purification step.

The choice of purification techniques will depend on the physicochemical properties of this compound and the desired purity of the final product. A multi-step purification process is often necessary to achieve high purity. youtube.com

The table below presents a potential downstream processing workflow for this compound.

Purification Step Technique Purpose
Solid-Liquid SeparationCentrifugation or MicrofiltrationRemoval of cells and solid debris
Primary RecoverySolvent Extraction or AdsorptionConcentration and initial purification from the broth
Intermediate PurificationChromatography (e.g., Column Chromatography)Removal of closely related impurities
Final PolishingCrystallization or DistillationAchieving high purity of the final product

Catalytic Applications and Ligand Design

The pyrazine nucleus, with its two nitrogen atoms, can act as a ligand, coordinating to metal centers to form catalysts. The specific substituents on the pyrazine ring can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

Pyrazine-based ligands have been used in a variety of catalytic reactions. For example, a novel pincer ligand based on a pyrazine backbone has been synthesized and used in an iron complex for the catalytic hydrogenation of carbon dioxide. acs.org The pyrazine nitrogen atoms can play a role in stabilizing the metal center and participating in the catalytic cycle.

While there is no specific literature on the use of this compound itself as a ligand, its structure suggests potential for such applications. The nitrogen atoms of the pyrazine ring can coordinate to a metal, and the hydroxyl group of the propanol side chain could potentially participate in catalysis, for instance, through proton transfer or by acting as a secondary coordination site.

The design of new catalysts often involves the synthesis of novel ligands with tailored properties. The structural features of this compound, including the methyl group and the tertiary alcohol, could be exploited to create ligands with specific steric bulk and electronic properties, which are crucial for controlling the selectivity and activity of a catalyst. For instance, pyrazole-based ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org This demonstrates the principle that the ligand structure is critical to catalyst performance.

The following table provides examples of pyrazine and related heterocyclic ligands in catalysis.

Ligand Type Metal Catalytic Application Reference
Pyrazine-based Pincer LigandIronCO2 Hydrogenation acs.org
Pyrazole-based LigandsTitaniumRing-Opening Polymerization rsc.org
Pyridine-based Tridentate LigandsRutheniumTransfer Hydrogenation nih.gov
Pyrido[3,4-b]pyrazine Scaffold-SIK Inhibition (enzyme inhibition) acs.orgacs.org

Use as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. The introduction of chiral pyrazine-based ligands into catalytic systems is an active area of research. These ligands can be synthesized to possess specific stereogenic centers, which are crucial for inducing asymmetry in chemical transformations. The structural rigidity and defined coordination geometry of pyrazine derivatives make them attractive candidates for the design of new and efficient chiral ligands.

Development of Novel Catalyst Systems Incorporating Pyrazine Derivatives

The development of novel catalyst systems is a dynamic field of chemical research, and pyrazine derivatives are playing an increasingly important role. The unique electronic and structural properties of the pyrazine ring make it a valuable scaffold for the design of new ligands and catalysts for a variety of chemical transformations. Researchers are actively exploring the incorporation of pyrazine moieties into more complex molecular architectures to create catalysts with enhanced activity, selectivity, and stability.

One area of focus is the synthesis of novel pyrazine-based ligands for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the pyrazine ring can be tuned by the introduction of various substituents, which in turn can influence the catalytic activity of the corresponding metal complex.

Furthermore, pyrazine derivatives are being investigated as components of organocatalysts. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. The nitrogen atoms in the pyrazine ring can act as Lewis basic sites, activating substrates in a catalytic cycle. The development of chiral pyrazine-containing organocatalysts is a promising avenue for achieving high enantioselectivity in a range of organic reactions.

Recent research has also highlighted the potential of pyrazine derivatives in the development of catalysts for polymerization reactions and in the synthesis of functional materials. The ability of pyrazine units to act as bridging ligands allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties.

A review of recent synthetic approaches highlights the versatility of pyrazine and its derivatives in various industrial applications beyond flavor and fragrance, including pharmaceuticals and the development of novel catalyst systems. researchgate.net The synthesis of novel pyrazolone (B3327878) candidates and their potential applications are also being explored, indicating a broad interest in pyrazine-based structures in chemical synthesis. nih.gov Additionally, the discovery of novel pyridazine-based compounds, a related class of diazines, as selective inhibitors points to the broader potential of these heterocyclic systems in designing molecules with specific biological or chemical functions, which can be extrapolated to catalyst design. mdpi.com

The following table provides examples of pyrazine derivatives that have been synthesized and studied, showcasing the chemical diversity within this class of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Methyl-3-(2-propenyl)pyrazineC8H10N2134.18A pyrazine with methyl and propenyl substituents. nih.gov
3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine-d4C9H14N2O2186.24A deuterated pyrazine derivative with hydroxyethyl (B10761427) groups. nih.gov

The ongoing research into pyrazine derivatives continues to expand their applications in catalysis, promising the development of more efficient and selective chemical processes.

Environmental Fate and Degradation Mechanisms of 2 3 Methyl 2 Pyrazinyl 2 Propanol

Photodegradation Pathways in Aquatic and Atmospheric Environments

The transformation of 2-(3-Methyl-2-pyrazinyl)-2-propanol in the environment is significantly influenced by light-induced reactions. The pyrazine (B50134) ring and the tertiary alcohol group both play a role in the compound's photochemical behavior.

Identification of Photolysis Products and Reaction Kinetics

Direct photolysis of pyrazine and its derivatives is generally considered to be a slow process. However, the presence of substituents on the pyrazine ring can alter its electronic properties and, consequently, its susceptibility to photodegradation. For this compound, the primary photochemical reactions are expected to involve the tertiary alcohol side chain and the pyrazine ring.

In aquatic environments, the photolysis of pyrazine compounds can be initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive intermediates. The photolysis of a ruthenium(II) pyrazine complex has been shown to generate reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) in oxygenated solutions. nih.gov These ROS can then participate in the degradation of the pyrazine ring or the oxidation of the side chain.

While specific photolysis products of this compound have not been documented, based on the photochemistry of similar aromatic compounds and alcohols, a plausible initial step is the homolytic cleavage of the C-C bond between the pyrazine ring and the propanol (B110389) group or the C-O bond of the alcohol. This could lead to the formation of 3-methyl-2-pyrazinyl radical and a 2-hydroxy-2-propyl radical. These radicals can then undergo a variety of reactions, including recombination, disproportionation, and reaction with molecular oxygen to form a variety of photoproducts.

Another potential pathway is the photo-oxidation of the tertiary alcohol group. While tertiary alcohols are generally resistant to oxidation under standard laboratory conditions, photochemical oxidation can occur. libretexts.orgsavemyexams.comlibretexts.org This process could lead to the formation of ketones and other oxygenated products.

The reaction kinetics of photodegradation are highly dependent on environmental conditions. The rate of photolysis is influenced by the intensity and wavelength of light, the quantum yield of the photoreaction, and the concentration of the compound.

Influence of Environmental Factors on Photochemical Stability

The photochemical stability of this compound is not intrinsic but is modulated by various environmental parameters.

pH: The pH of the surrounding medium can significantly affect the rate of photodegradation of organic compounds. nih.govresearchgate.netresearchgate.netmdpi.com For pyrazine compounds, pH can influence their protonation state, which in turn can alter their light absorption characteristics and reactivity. For instance, the formation of certain pyrazines via the Maillard reaction is favored at higher pH. researchgate.net Conversely, the photodegradation of some pharmaceutical compounds is enhanced at lower pH. nih.gov The specific effect of pH on the photodegradation of this compound would require experimental investigation.

Presence of Photosensitizers: Natural waters contain various dissolved organic matter (DOM), such as humic and fulvic acids, which can act as photosensitizers. These substances can absorb light and transfer the energy to the target compound, accelerating its degradation. They can also generate reactive oxygen species, such as singlet oxygen and hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic pollutants. researchgate.net

Reactive Oxygen Species (ROS): As mentioned earlier, ROS play a crucial role in the photodegradation of organic compounds. nih.govresearchgate.net The photolysis of certain pyrazine complexes is known to produce ROS. nih.gov These highly reactive species can attack the pyrazine ring and the alcohol side chain of this compound, leading to its transformation and eventual mineralization.

Microbial Biodegradation Mechanisms in Soil and Water Systems

Microorganisms are key players in the breakdown of organic compounds in the environment. The biodegradability of this compound will depend on the ability of microbial communities to recognize and metabolize this xenobiotic compound.

Characterization of Microorganisms Involved in Degradation

While there is no specific information on microorganisms that degrade this compound, studies on related compounds provide valuable insights. Several bacterial strains have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy. nih.govresearchgate.net These include species from the genera Bacillus, Corynebacterium, Flavobacterium, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.net

The degradation of tertiary alcohols, such as tert-butyl alcohol (TBA), has also been studied. A number of aerobic bacterial strains have been identified that can degrade TBA, often as a carbon and energy source. nih.govgoogle.com These microorganisms possess specific enzymes capable of attacking the sterically hindered tertiary carbon atom.

Given the structure of this compound, it is likely that a consortium of microorganisms would be involved in its complete degradation, with some specializing in the breakdown of the pyrazine ring and others in the metabolism of the tertiary alcohol side chain.

Elucidation of Biodegradation Metabolites and Pathways

The biodegradation of substituted pyrazines often begins with the oxidation of the side chain. nih.govresearchgate.net For this compound, a plausible initial step is the hydroxylation of the methyl group on the pyrazine ring or the oxidation of the tertiary alcohol.

The microbial degradation of tertiary alcohols can proceed through different pathways. One proposed pathway for TBA involves hydroxylation to 2-methyl-1,2-propanediol. researchgate.net An alternative pathway for some tertiary alcohols involves a desaturation step to form an alkene, catalyzed by a Rieske nonheme mononuclear iron oxygenase. nih.gov

Following the initial attack on the side chain, the pyrazine ring may be further degraded. While the pyrazine ring is relatively stable, some microorganisms have been shown to cleave it. nih.govasm.org The mechanism of ring cleavage is not yet fully understood but is thought to involve monooxygenase enzymes. asm.org

Based on these findings, a hypothetical biodegradation pathway for this compound could involve the following steps:

Oxidation of the tertiary alcohol to a ketone or hydroxylation of the methyl group.

Further degradation of the side chain.

Hydroxylation of the pyrazine ring.

Cleavage of the pyrazine ring, leading to the formation of smaller, more readily biodegradable organic acids and ammonia.

Recent studies on the metabolism of alkylpyrazines in humans have shown that they are extensively metabolized to pyrazine carboxylic acids. nih.gov This suggests that oxidation of the methyl group to a carboxylic acid could be a significant metabolic pathway.

Enzyme Systems Responsible for Biotransformation

The biotransformation of this compound is mediated by specific enzyme systems.

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial oxidation of both the pyrazine ring and the alkyl side chains. Cytochrome P450 monooxygenases are known to be involved in the hydroxylation of a wide variety of substrates, including tertiary carbons. nih.gov Rieske nonheme iron oxygenases are another class of enzymes capable of hydroxylating aromatic rings and initiating the degradation of tertiary alcohols. researchgate.netnih.gov

Alcohol Dehydrogenases and Oxidases: Once the tertiary alcohol is modified, for example by hydroxylation of the methyl group, alcohol dehydrogenases or oxidases could further oxidize the resulting primary or secondary alcohol groups. nih.gov

Ring-Cleavage Enzymes: The cleavage of the aromatic pyrazine ring is a critical step in the complete mineralization of the compound. While the specific enzymes are not well-characterized for pyrazines, in other aromatic compounds, dioxygenases are often responsible for this step. A tetramethylpyrazine monooxygenase has been identified that cleaves the pyrazine ring. asm.org

The following table provides a summary of the potential enzymes involved in the degradation of this compound.

Enzyme ClassPotential Role in Degradation
Cytochrome P450 Monooxygenases Hydroxylation of the tertiary alcohol and the pyrazine ring.
Rieske Nonheme Iron Oxygenases Hydroxylation of the pyrazine ring and potential desaturation of the tertiary alcohol side chain.
Alcohol Dehydrogenases/Oxidases Oxidation of alcohol functional groups that may be formed during side-chain degradation.
Pyrazine Monooxygenases Cleavage of the pyrazine ring.

Sorption and Transport Phenomena in Environmental Matrices

Sorption, the process by which a chemical substance adheres to a solid surface, and its subsequent transport are pivotal in determining the fate of this compound in the environment. These processes dictate the compound's concentration in the soil solution, its availability for degradation or uptake by organisms, and its potential to move into groundwater or be carried away by surface runoff. The key factors influencing these phenomena include the chemical's own properties (such as its polarity and size) and the characteristics of the environmental matrix, including soil composition, organic matter content, and pH.

The adsorption of this compound to soil and sediment particles is a primary mechanism that can retard its movement. The extent of adsorption is often quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates a stronger tendency for the compound to bind to organic matter in the soil, reducing its concentration in the water phase and thus its mobility. ucanr.edu

While specific Koc values for this compound are not available in the scientific literature, we can look to related compounds for an estimation. For instance, pyrazine itself and its simpler alkyl derivatives are known to be present in water sources, suggesting a degree of mobility. nih.gov The presence of a polar alcohol group in this compound would likely increase its water solubility and potentially decrease its adsorption to soil compared to less polar pyrazines.

To illustrate the principles of adsorption, data for the herbicide atrazine (B1667683), which contains a related nitrogen-heterocyclic ring system, is often used. The sorption of atrazine is significantly influenced by soil organic matter and clay content. researchgate.netresearchgate.net Soils with higher organic matter and clay fractions tend to exhibit greater adsorption of atrazine, thereby reducing its potential to leach. scielo.org.mxresearchgate.net The interaction is also pH-dependent; as a weak base, atrazine's sorption can increase in more acidic soils where it may become protonated, enhancing its interaction with negatively charged soil colloids. researchgate.net

Table 1: Illustrative Soil Adsorption Coefficients (Koc) for Atrazine

Soil TypeOrganic Carbon (%)Koc (L/kg)Reference
Sandy Loam1.2100 ucanr.edu
Silt Loam2.5160 ucanr.edu
Clay Loam3.1250 ucanr.edu

This table presents typical Koc values for atrazine in different soil types to illustrate the concept of soil adsorption. These values are not for this compound.

The potential for this compound to leach through the soil profile and contaminate groundwater, or to be transported via surface runoff into aquatic ecosystems, is inversely related to its adsorption. Compounds with low Koc values and high water solubility are more prone to leaching and runoff. ucanr.edu

Given the likely polar nature of this compound due to its alcohol functional group, it can be inferred that it may have a moderate to high leaching potential, particularly in soils with low organic matter content, such as sandy soils. scielo.org.mx In such environments, water can more easily carry the dissolved compound downwards through the soil column. Conversely, in soils rich in organic matter or clay, such as loam and clay soils, the compound is expected to be more strongly adsorbed, leading to a lower leaching potential. scielo.org.mxresearchgate.net

Runoff potential is influenced by a combination of factors including the compound's properties, soil type, agricultural practices, and the intensity and timing of rainfall or irrigation. scielo.org.mx For a compound that is not strongly adsorbed, a significant rainfall event shortly after its application to land could result in a substantial portion being carried away in surface runoff. researchgate.net

The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life and Koc, is a common index used to estimate leaching potential. nih.gov While a GUS score cannot be calculated for this compound without the necessary data, the concept underscores the importance of both persistence and mobility in determining groundwater contamination risk.

Table 2: Estimated Leaching and Runoff Potential Based on Soil Type (Hypothetical for this compound)

Soil TypeOrganic Matter ContentAdsorption PotentialLeaching PotentialRunoff Potential (if weakly adsorbed)
SandyLowLowHighHigh
LoamMediumMediumMediumMedium
ClayHighHighLowLow

This table provides a qualitative estimation of the leaching and runoff potential for a moderately polar compound like this compound in different soil types, based on general environmental science principles.

Future Research Directions and Challenges

Development of Next-Generation Synthetic Strategies

The synthesis of pyrazine (B50134) derivatives is an evolving field, with a continuous drive for more efficient, selective, and sustainable methods. tandfonline.com For 2-(3-Methyl-2-pyrazinyl)-2-propanol, future research should move beyond traditional condensation reactions and explore more advanced synthetic paradigms.

Key research objectives include:

C-H Functionalization: Directly functionalizing the pyrazine ring's carbon-hydrogen bonds offers a more atom-economical route compared to classical methods that require pre-functionalized starting materials. nih.gov Research efforts could focus on developing iron-catalyzed C-H functionalization, which presents a more sustainable alternative to precious metal catalysts. nih.gov

Novel Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Corriu couplings, could enable the streamlined synthesis of highly substituted pyrazine structures. nih.gov These methods offer robust and practical strategies for creating diverse pyrazine compounds. nih.gov

Biomimetic Synthesis: Investigating synthesis pathways that mimic biological processes, such as the homodimerization of α-amino aldehydes followed by air oxidation, could provide novel and efficient routes to pyrazine alkaloids and related compounds. nih.gov

Table 1: Comparison of Synthetic Strategies for Pyrazine Derivatives

Strategy Description Potential Advantages for this compound Key Challenges
Traditional Condensation Involves reacting diamines with dicarbonyl compounds, often under harsh conditions. Well-established and understood methodology. Low yields, lack of regioselectivity, high energy consumption.
C-H Functionalization Direct modification of C-H bonds on the pyrazine core, reducing the need for pre-functionalized substrates. nih.gov Increased atom economy, reduced synthetic steps, potential for novel derivatives. nih.gov Catalyst development, controlling selectivity on the heterocyclic ring.
Modern Cross-Coupling Utilizes catalysts (e.g., palladium, nickel) to form new carbon-carbon bonds with high precision. nih.gov High yields, excellent functional group tolerance, modular approach to diverse structures. nih.gov Catalyst cost and toxicity, removal of metal residues from the final product.

| Biomimetic Synthesis | Mimics natural biosynthetic pathways, often starting from simple precursors like amino acids. nih.gov | Milder reaction conditions, potential for stereoselectivity, alignment with "natural" synthesis principles. nih.gov | Understanding complex biological pathways, availability of starting materials. |

Advanced Spectroscopic Techniques for Real-Time Analysis

Understanding the dynamic release and perception of flavor compounds like this compound during food processing and consumption is critical. While traditional gas chromatography (GC) provides valuable data on compound identity, its limited time resolution makes it unsuitable for capturing dynamic processes. digitellinc.com Future research must leverage advanced, real-time spectroscopic methods.

Promising techniques include:

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Allows for real-time monitoring of volatile organic compounds (VOCs) with high sensitivity, making it ideal for studying flavor release kinetics during eating or cooking. miamioh.edu

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS): Another powerful technique for real-time trace gas analysis, capable of quantifying multiple VOCs simultaneously. digitellinc.com

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): Offers a means to analyze flavor release directly from food matrices with minimal sample preparation. digitellinc.com

The integration of these techniques with chemometrics and machine learning algorithms will be crucial for interpreting the complex datasets generated and correlating spectral data with sensory perception. mdpi.comnih.gov

Table 2: Advanced Spectroscopic Techniques for Flavor Analysis

Technique Principle of Operation Application for this compound Advantages Limitations
PTR-MS Soft chemical ionization using H3O+ ions to protonate and detect VOCs. miamioh.edu Real-time monitoring of its release from roasted or baked goods. High sensitivity, rapid response time, non-destructive. nih.gov Isomeric differentiation can be difficult.
SIFT-MS Uses selected reagent ions (H3O+, NO+, O2+) for precise quantification of VOCs. digitellinc.com Quantifying its concentration in complex food headspace alongside other volatiles. Real-time quantification, multiple reagent ions for higher selectivity. digitellinc.com Instrument cost and complexity.

| GC-IMS | Combines gas chromatography separation with ion mobility spectrometry detection. | Differentiating it from structural isomers and analyzing its profile in food aromas. | High sensitivity, provides an additional dimension of separation. | Data analysis can be complex. |

Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful strategy for accelerating research. For this compound, this integrated approach can provide deep mechanistic insights and guide experimental design.

Future research directions include:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model the reaction pathways for both chemical synthesis and Maillard-type formation of pyrazines. nih.gov This can help identify reaction intermediates, transition states, and the catalytic role of other molecules like water or acids, ultimately allowing for the optimization of reaction conditions. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the sensory properties (e.g., odor threshold, aroma character) of novel, related pyrazine derivatives based on their molecular structure.

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR spectra) to aid in the identification and characterization of new synthetic products or biotransformation metabolites.

A recent study on the formation of pyrazinyl bis-azomethines successfully combined DFT calculations with NMR spectroscopy to evidence reaction intermediates and clarify mechanistic pathways, showcasing the power of this integrated approach. nih.gov

Exploration of Novel Biotransformation Pathways

The consumer demand for "natural" ingredients has spurred significant interest in biotechnological production methods for flavor compounds. elsevierpure.comresearchgate.net Biosynthesis of pyrazines using microorganisms is an environmentally friendly alternative to chemical synthesis. nih.gov Future research should focus on discovering and engineering novel biotransformation pathways for this compound.

Key areas for exploration are:

Microorganism Screening: Isolating and screening novel microbial strains, such as different species of Bacillus, Corynebacterium, or fungi, from diverse environments (e.g., fermented foods, soil) for their ability to produce pyrazines. nih.govmdpi.com Studies have shown that different strains of B. subtilis are predisposed to produce different alkylpyrazines, suggesting that targeted screening could identify a producer for this specific compound. nih.gov

Precursor-Directed Biosynthesis: Supplying microbial cultures with specific precursors (e.g., amino acids, sugars) to direct the biosynthesis towards this compound. Acetoin (B143602) is a known key intermediate in many bio-based pyrazine syntheses. researchgate.net

Enzymatic Synthesis: Identifying and isolating the specific enzymes responsible for pyrazine formation within microorganisms. These enzymes could then be used in cell-free systems for highly controlled and efficient production.

Tandem Biotransformation: Developing multi-step biotransformation processes where different microorganisms or enzymes are used sequentially to perform specific chemical modifications, potentially creating novel and valuable derivatives. nih.gov

Table 3: Potential Microorganisms for Pyrazine Biotransformation

Microorganism Known Pyrazine Products Potential Substrates Rationale for Exploration
Bacillus subtilis 2,5-dimethylpyrazine (B89654), trimethylpyrazine, tetramethylpyrazine. nih.govmdpi.com Amino acids, sugars. Widely used in food fermentation (e.g., natto) and known to produce a variety of alkylpyrazines. nih.gov
Corynebacterium glutamicum Various pyrazines and acyloin derivatives. mdpi.com Sugars, ammonia. An industrial workhorse for amino acid production with established metabolic engineering tools.

| Fungi (e.g., Aspergillus, Gibberella) | Various secondary metabolites, capable of complex modifications like demethylation and oxidation. nih.gov | Complex organic molecules. | Potential for novel functionalization of the pyrazine ring or its side chains. |

Sustainable Manufacturing and Environmental Considerations

Aligning the production of flavor chemicals with the principles of green chemistry is a critical future challenge. For this compound, this involves a holistic assessment of the entire manufacturing lifecycle, from raw materials to final product.

Key considerations for sustainable manufacturing include:

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources like plant biomass, agricultural waste, or food waste. numberanalytics.com

Green Solvents: Minimizing or replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents. nih.gov

Waste Reduction: Improving reaction efficiency to increase the "E-factor" (ratio of waste to product) and designing processes that follow circular economy principles. numberanalytics.comnih.gov

The move towards biotechnological methods, such as fermentation, is inherently linked to sustainability, as these processes often use renewable feedstocks and operate under mild, aqueous conditions. numberanalytics.comusp.br The ultimate goal is to develop production models that are not only economically viable but also environmentally responsible. adv-bio.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(3-Methyl-2-pyrazinyl)-2-propanol?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve the pyrazinyl and propanol moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-phenyl-2-propanol derivatives) to confirm substituent positions .
  • Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Gas Chromatography (GC) with flame ionization detection is also viable if the compound is volatile under standard conditions .
  • Spectral Libraries : Cross-reference with databases cataloging aromatic alcohols and pyrazinyl derivatives (e.g., PHENOLS category in spectral libraries) for validation .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Stepwise Alkylation : Use a Grignard reagent (e.g., methylmagnesium bromide) to alkylate 3-methyl-2-pyrazinecarboxaldehyde, followed by acid-catalyzed hydration to introduce the propanol group.
  • Reaction Monitoring : Track intermediates via Thin-Layer Chromatography (TLC) with iodine staining or UV visualization. Adjust stoichiometry based on real-time feedback .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack efficiency, while minimizing side reactions like oxidation of the pyrazinyl ring .

Advanced Research Questions

Q. How do solvent-radical interactions influence the diffusion kinetics of pyrazinyl derivatives such as this compound?

  • Methodological Answer :

  • Transient Grating Technique : Measure translational diffusion coefficients (DdiffD_{\text{diff}}) using laser-induced transient grating setups. Compare DdiffD_{\text{diff}} of the parent compound with its radical form (generated via photochemical reactions) to assess solvent interactions .
  • Data Interpretation : A lower DdiffD_{\text{diff}} for radicals (e.g., fourfold reduction observed in pyrazinyl radicals) suggests stronger hydrogen bonding or van der Waals interactions with protic solvents like 2-propanol .
  • Solvent Screening : Test solvents with varying polarity (e.g., hexane vs. ethanol) to correlate DdiffD_{\text{diff}} with solvent parameters (e.g., Hansen solubility coefficients) .

Q. What strategies resolve contradictory data in the bioactivity of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl group position on pyrazine, propanol chain length) and assay bioactivity using standardized protocols (e.g., enzyme inhibition assays).
  • Controlled Variables : Ensure consistent assay conditions (pH, temperature, solvent composition) to isolate structural effects. For example, Eli Lilly’s patent on pyrazinyl carboxamides highlights the impact of stereochemistry on receptor binding .
  • Data Harmonization : Use multivariate statistical analysis (e.g., PCA) to identify outliers or confounding factors in datasets .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Transition State Analysis : Simulate reaction pathways (e.g., oxidation of the propanol group) using QM/MM hybrid methods to identify energy barriers and rate-determining steps .
  • Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots from controlled thermal degradation studies) .

Methodological Notes

  • Data Gaps : Limited direct data on this compound necessitates extrapolation from structurally analogous compounds (e.g., pyrazine radicals, phenylpropanols).
  • Contradictions : Discrepancies in diffusion coefficients between radicals and parent molecules highlight the need for solvent-specific calibration in kinetic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.